Product packaging for 1-phospho-alpha-D-glucuronic acid(Cat. No.:CAS No. 13168-11-1)

1-phospho-alpha-D-glucuronic acid

Cat. No.: B080565
CAS No.: 13168-11-1
M. Wt: 274.12 g/mol
InChI Key: AIQDYKMWENWVQJ-QIUUJYRFSA-N
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Description

Contextual Significance in Central Metabolism Pathways

1-Phospho-alpha-D-glucuronic acid serves as a direct precursor to uridine (B1682114) diphosphate (B83284) (UDP)-glucuronic acid, a high-energy nucleotide sugar that is central to a wide array of biochemical reactions. The formation of this compound and its subsequent conversion are integral to the glucuronate pathway, which itself is an important branch of carbohydrate metabolism.

The most direct and significant role of this compound is its function as a substrate for the enzyme glucuronate-1-phosphate uridylyltransferase (EC 2.7.7.44). illinois.edu This enzyme catalyzes the reaction between 1-phospho-alpha-D-glucuronate and UTP to generate UDP-glucuronate and pyrophosphate. illinois.edu This reaction is vital for replenishing the cellular pool of UDP-glucuronate, which is essential for:

Detoxification (Glucuronidation): UDP-glucuronic acid is the donor of the glucuronic acid moiety in glucuronidation reactions, a major phase II detoxification process in the liver. This process increases the water solubility of a wide range of substances, including drugs, toxins, and endogenous compounds like bilirubin (B190676), facilitating their excretion from the body. wikipedia.org

Biosynthesis of Glycosaminoglycans: UDP-glucuronic acid is a crucial building block for the synthesis of glycosaminoglycans (GAGs) such as hyaluronan, chondroitin (B13769445) sulfate (B86663), and heparan sulfate. These molecules are essential components of the extracellular matrix, contributing to the structural integrity of tissues. researchgate.net

Furthermore, the glucuronate pathway connects to another major route of carbohydrate metabolism, the pentose (B10789219) phosphate (B84403) pathway (PPP) . Unutilized glucuronate can be converted to L-xylulose, which can then be metabolized through the pentose phosphate pathway, highlighting the interconnectedness of these metabolic routes. davuniversity.org The level of D-glucuronic acid, and by extension its phosphorylated form, can increase in certain conditions, indicating a heightened activity of the glucuronate pathway which can be linked to the pentose phosphate pathway. nih.gov

The following interactive table summarizes the key enzymes and reactions involved in the immediate metabolism of this compound.

EnzymeEC NumberSubstratesProductsMetabolic Pathway
Glucuronate-1-phosphate uridylyltransferase2.7.7.441-phospho-alpha-D-glucuronate, UTPUDP-glucuronate, PyrophosphatePentose and glucuronate interconversions
Nucleotide Pyrophosphatase3.6.1.9UDP-glucuronic acidThis compound, UMPGlucuronate Metabolism

Historical Perspectives on Glucuronate Metabolism Pathway Elucidation

The journey to understanding the role of this compound is intertwined with the broader history of glucuronic acid research, which began with the observation of "conjugated" forms of substances in urine. In the late 19th and early 20th centuries, scientists recognized that the body could render various compounds more water-soluble for excretion, but the chemical nature of this process was initially unclear.

A significant figure in the early investigation of glucuronic acid was the Japanese scientist Dr. Morizo Ishidate of Tokyo University. In the mid-20th century, Dr. Ishidate and his colleagues were driven by the desire to isolate glucuronic acid and understand its metabolic role as a detoxifying agent. nih.gov Their work in the 1940s and 1950s laid crucial groundwork. A major breakthrough came in 1950 when Dr. Ishidate and Dr. Masasi Okada successfully synthesized glucuronic acid lactone from glucose. nih.gov This was followed by the development of a mass-production method for glucuronic acid, leading to its approval as a medicine in Japan in 1951. nih.gov

The pivotal discovery that illuminated the enzymatic pathway came in the 1950s with the identification of uridine diphosphate glucuronic acid (UDP-glucuronic acid) as the "active" form of glucuronic acid. This discovery was a landmark in understanding not just glucuronidation but also the broader field of carbohydrate metabolism, paralleling the elucidation of glycolysis. nih.gov The work of G. J. Dutton and I. D. E. Storey was instrumental in this period. In a 1951 publication, they described the formation of glucuronides in liver suspensions, pointing towards an enzymatic process. Their subsequent work led to the isolation and characterization of UDP-glucuronic acid, revealing it as the key donor molecule in glucuronidation reactions.

The elucidation of the steps leading to UDP-glucuronic acid, including the role of this compound, followed from this foundational work. The discovery of the enzyme glucuronate-1-phosphate uridylyltransferase provided the direct link, showing how the 1-phosphate derivative could be activated to the high-energy UDP-sugar. illinois.edu These discoveries were part of a broader "explosion" in the understanding of metabolic pathways in the mid-20th century, a period where the intricate chemical map of the cell was being charted for the first time. nih.gov

The table below provides a timeline of key discoveries in the elucidation of the glucuronate metabolism pathway.

YearDiscoveryKey Researchers/ContributorsSignificance
1950Chemical synthesis of glucuronic acid lactone from glucose.Dr. Morizo Ishidate and Dr. Masasi OkadaProvided a method to obtain glucuronic acid for further study. nih.gov
1951Mass-production method for glucuronic acid developed.Dr. Yuji Imai and Mr. Masao IshiharaMade glucuronic acid more accessible for research and therapeutic consideration. nih.gov
1951Description of enzymatic formation of glucuronides in liver.G. J. Dutton and I. D. E. StoreyProvided evidence for the enzymatic nature of glucuronidation.
1950sIsolation and characterization of UDP-glucuronic acid.G. J. Dutton and I. D. E. StoreyIdentified the "active" form of glucuronic acid used in conjugation reactions.
1971Characterization of glucuronate-1-phosphate uridylyltransferase.R.M. RobertsElucidated the enzymatic step for the formation of UDP-glucuronate from 1-phospho-alpha-D-glucuronate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11O10P B080565 1-phospho-alpha-D-glucuronic acid CAS No. 13168-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonooxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O10P/c7-1-2(8)4(5(10)11)15-6(3(1)9)16-17(12,13)14/h1-4,6-9H,(H,10,11)(H2,12,13,14)/t1-,2-,3+,4-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQDYKMWENWVQJ-QIUUJYRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)OP(=O)(O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)OP(=O)(O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310626
Record name Glucuronic acid 1-phosphate
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Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Glucuronic acid 1-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13168-11-1
Record name Glucuronic acid 1-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13168-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucuronic acid 1-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glucuronic acid 1-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Metabolic Pathways Involving 1 Phospho Alpha D Glucuronic Acid

Biosynthetic Routes

The synthesis of 1-phospho-alpha-D-glucuronic acid is intrinsically linked to the availability of its precursors and the activity of specific enzymes that channel it toward various metabolic fates.

The most prominent pathway involving this compound is its direct relationship with Uridine (B1682114) Diphosphate (B83284) (UDP)-glucuronic acid, a critical activated sugar used in numerous biological processes.

This compound can be formed from the hydrolysis of UDP-glucuronic acid. This reaction is catalyzed by ectonucleotide pyrophosphatase/phosphodiesterase 3 (E-NPP3). E-NPP3 is a versatile enzyme that can hydrolyze various nucleotide sugars, including UDP-glucuronic acid, cleaving the phosphodiester bond to yield this compound and Uridine Monophosphate (UMP). uniprot.org This process is considered the initial step in a two-reaction sequence that leads to the formation of free glucuronic acid. The low specificity of E-NPP3 allows it to act on a range of nucleotide sugars, playing a role in modulating their intracellular levels. uniprot.orgnih.gov

The interconversion between this compound and UDP-glucuronic acid is a reversible reaction catalyzed by the enzyme glucuronate-1-phosphate uridylyltransferase (EC 2.7.7.44), also commonly known as UDP-glucuronate pyrophosphorylase. This enzyme facilitates the reaction between Uridine Triphosphate (UTP) and 1-phospho-alpha-D-glucuronate to produce diphosphate and UDP-glucuronate. The systematic name for this enzyme is UTP:1-phospho-alpha-D-glucuronate uridylyltransferase. This enzymatic activity is crucial for both the synthesis and breakdown of UDP-glucuronic acid, connecting the pool of this compound directly to the mainstream of nucleotide sugar metabolism.

Enzyme Profile: Glucuronate-1-Phosphate Uridylyltransferase

Attribute Information
EC Number 2.7.7.44
Systematic Name UTP:1-phospho-alpha-D-glucuronate uridylyltransferase
Common Names UDP-glucuronate pyrophosphorylase, UDP-D-glucuronic acid pyrophosphorylase
Reaction UTP + 1-phospho-alpha-D-glucuronate ⇌ Diphosphate + UDP-glucuronate
Metabolic Role Pentose (B10789219) and glucuronate interconversions

In certain organisms, including plants, an alternative pathway for the synthesis of UDP-glucuronic acid exists, which prominently features this compound as an intermediate. This pathway begins with myo-inositol, which is converted to D-glucuronic acid by the enzyme myo-inositol oxygenase (MIOX). Subsequently, D-glucuronic acid is phosphorylated to D-glucuronic acid-1-phosphate (an alternative name for this compound) by glucuronokinase. This phosphorylated intermediate is then converted into UDP-glucuronic acid.

This compound plays a pivotal, albeit indirect, role as a precursor for a variety of activated nucleotide sugars essential for glycosylation reactions. Through its conversion to UDP-glucuronic acid, it provides the substrate for enzymes that synthesize other critical building blocks for complex carbohydrates. UDP-glucuronic acid is the direct precursor for UDP-xylose, UDP-arabinose, and UDP-galacturonic acid, which are indispensable for the biosynthesis of cell wall polysaccharides like pectins and hemicelluloses in plants. researchgate.net Therefore, the metabolic flux through this compound is fundamental to supplying the necessary components for building and modifying cellular structures.

UDP-Glucuronic Acid Pathway Intermediacy

Catabolic and Degradative Pathways

The breakdown of this compound primarily proceeds following its dephosphorylation to D-glucuronic acid. In bacteria, D-glucuronic acid enters a catabolic pathway that converts it into intermediates of central metabolism. researchgate.net The initial step is often catalyzed by uronate isomerase, which converts D-glucuronic acid to D-fructuronic acid. researchgate.net This is followed by the action of D-fructuronate reductase, which produces D-mannonate. researchgate.net Subsequent enzymatic steps, including dehydration and phosphorylation, ultimately lead to the formation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, which can enter glycolysis and the citric acid cycle for energy production. nih.govnih.gov This pathway allows microorganisms to utilize glucuronic acid, derived from host glucuronides or plant polysaccharides, as a carbon and energy source. nih.govpnas.org

Bacterial Catabolism of D-Glucuronic Acid

Step Substrate Enzyme Product
1 D-Glucuronic Acid Uronate Isomerase D-Fructuronic Acid
2 D-Fructuronic Acid D-Fructuronate Reductase D-Mannonate
3 D-Mannonate D-Mannonate Dehydratase 2-keto-3-deoxy-D-gluconate
4 2-keto-3-deoxy-D-gluconate 2-keto-3-deoxy-D-gluconate kinase 2-keto-3-deoxy-6-phospho-D-gluconate
5 2-keto-3-deoxy-6-phospho-D-gluconate 2-keto-3-deoxy-6-phospho-D-gluconate aldolase Pyruvate + Glyceraldehyde-3-phosphate

Conversion to Free D-Glucuronic Acid by Dephosphorylation Catalyzed by E-NPP3

The initial step in many metabolic pathways involving this compound is its conversion to the non-phosphorylated form, D-glucuronic acid. This dephosphorylation is a critical regulatory point and is catalyzed by enzymes such as ectonucleotide pyrophosphatase/phosphodiesterase 3 (E-NPP3). While direct studies on E-NPP3's action on this compound are specific, the known function of E-NPP3 involves the hydrolysis of phosphodiester and pyrophosphate bonds in a variety of nucleotide substrates. This enzymatic activity suggests a plausible mechanism for the removal of the phosphate (B84403) group from this compound, releasing free D-glucuronic acid to enter subsequent metabolic routes.

Interconnections with the Pentose Phosphate Pathway

This compound and its dephosphorylated product, D-glucuronic acid, are closely interconnected with the pentose phosphate pathway (PPP). The KEGG (Kyoto Encyclopedia of Genes and Genomes) database explicitly lists D-glucuronate 1-phosphate as an intermediate in the "Pentose and glucuronate interconversions" pathway. kegg.jp This pathway serves as a bridge, allowing for the carbon skeletons of glucuronic acid to be funneled into the PPP.

The PPP is a crucial metabolic route that runs parallel to glycolysis, but its primary roles are not ATP production. Instead, it is a major source of NADPH, which is essential for reductive biosynthesis and for protecting the cell from oxidative stress. vt.edukhanacademy.org The PPP also produces pentose sugars, such as ribose-5-phosphate, which are vital precursors for the synthesis of nucleotides and nucleic acids. vt.edukhanacademy.org The entry of glucuronic acid-derived carbons into the PPP highlights the metabolic flexibility of cells to utilize various sugar sources to meet their anabolic and antioxidant needs. The reversible nature of the non-oxidative phase of the PPP allows for the interconversion of various sugar phosphates, further integrating glucuronic acid metabolism with central carbon metabolism. nih.gov

Microbial D-Glucuronic Acid Catabolism

Microorganisms have evolved diverse and efficient pathways to utilize D-glucuronic acid as a carbon source. These catabolic routes are essential for the breakdown of plant-based materials and the recycling of organic matter in the environment.

Bacterial Degradation Pathways (e.g., in Bacillus stearothermophilus)

In the thermophilic bacterium Bacillus stearothermophilus, the degradation of D-glucuronic acid is a key part of its ability to utilize xylan (B1165943), a major component of plant cell walls. The genes responsible for D-glucuronic acid catabolism are often found in a cluster. The pathway involves the conversion of D-glucuronic acid into intermediates that can enter central metabolism. This typically involves a series of enzymatic reactions including isomerization, oxidation, and dehydration. While the precise initial steps involving this compound are not fully elucidated in all bacteria, the ultimate degradation of D-glucuronic acid is well-documented. In many bacteria, glucuronide degradation is initiated by glucuronidases that hydrolyze glucuronide conjugates, releasing D-glucuronic acid. nih.govnih.gov This free D-glucuronic acid is then catabolized through pathways that often converge on intermediates of glycolysis or the pentose phosphate pathway. researchgate.net

Fungal D-Glucuronic Acid Catabolic Pathways

Fungi, such as the industrial workhorse Aspergillus niger, also possess sophisticated pathways for D-glucuronic acid catabolism. frontiersin.orgresearchgate.net The fungal pathway differs from those found in bacteria and animals. nih.govresearchgate.net In A. niger, the catabolism of D-glucuronate is initiated by a reductase. researchgate.net A novel pathway has been identified that involves the reduction of 2-keto-L-gulonate to L-idonate, a reaction catalyzed by an NADH-dependent 2-keto-L-gulonate reductase. nih.gov Further enzymatic steps, including the action of an L-idonate 5-dehydrogenase, continue the breakdown of the carbon skeleton. nih.gov This pathway highlights the unique metabolic strategies that have evolved in fungi to utilize uronic acids.

Intermediary Metabolism and Cross-Pathway Integration

The metabolic role of this compound extends beyond its own catabolism, as it serves as a crucial link to other important metabolic networks.

Linkages to Ascorbate (B8700270) and Aldarate Metabolism

One of the most significant integrations of this compound metabolism is its connection to the biosynthesis of ascorbate (vitamin C) and the metabolism of aldaric acids. The KEGG database identifies D-glucuronate 1-phosphate as a metabolite in the "Ascorbate and aldarate metabolism" pathway. kegg.jp In many animals, D-glucuronic acid is a direct precursor for the synthesis of L-ascorbic acid. researchgate.net Although humans and some other primates have lost the ability to synthesize vitamin C due to a mutation in the gene encoding L-gulonolactone oxidase, this pathway is active in many other species. wikipedia.org

Involvement in Amino Sugar and Nucleotide Sugar Metabolism

UDP-glucuronic acid is a cornerstone of nucleotide sugar metabolism, serving as a precursor for the synthesis of various other sugar derivatives essential for cellular function. youtube.comnih.gov The enzyme UDP-glucose dehydrogenase (UGDH) catalyzes the irreversible two-step oxidation of UDP-glucose to form UDP-glucuronic acid, a reaction that is often rate-limiting in the synthesis of cell wall precursors in plants. uniprot.orgnih.gov

This nucleotide sugar is a vital building block for the biosynthesis of glycosaminoglycans (GAGs) such as hyaluronan, chondroitin (B13769445) sulfate (B86663), and heparan sulfate, which are major components of the extracellular matrix. wikipedia.orggenecards.org The availability of UDP-glucuronic acid, regulated by UGDH, is therefore crucial for processes like signal transduction, cell migration, and embryonic development. nih.govuniprot.org

Furthermore, UDP-glucuronic acid can be decarboxylated to produce UDP-xylose, another essential nucleotide sugar required for the initiation of GAG chains. nih.govnih.gov The intricate interplay in nucleotide sugar metabolism is highlighted by the fact that while many nucleotide sugars can be synthesized through multiple routes, the production of UDP-glucuronic acid and subsequently UDP-xylose is solely dependent on the activity of UGDH. nih.gov

The metabolism of amino sugars also intersects with this pathway. For instance, the synthesis of N-acetylglucosamine-1-phosphate, a precursor for UDP-N-acetylglucosamine, originates from fructose-6-phosphate, which is in equilibrium with glucose-6-phosphate, a product of glucose metabolism that also leads to the formation of UDP-glucose. nih.govyoutube.com

EnzymeSubstrate(s)Product(s)Metabolic Pathway
UDP-glucose 6-dehydrogenase (UGDH)UDP-glucose, NAD+UDP-glucuronic acid, NADHNucleotide Sugar Metabolism, Glycosaminoglycan Biosynthesis
UDP-glucose pyrophosphorylaseGlucose-1-phosphate, UTPUDP-glucose, DiphosphateNucleotide Sugar Metabolism
UDP-N-acetylglucosamine pyrophosphorylaseN-acetylglucosamine-1-phosphate, UTPUDP-N-acetylglucosamine, DiphosphateAmino Sugar Metabolism

Relationship with D-Glucaric Acid Biosynthesis Pathways

D-glucaric acid, identified as a "top value-added chemical" from biomass, can be synthesized from D-glucuronic acid. nih.govresearchgate.net In mammals, the D-glucuronic acid pathway can lead to the formation of D-glucaric acid. nih.gov This pathway can be initiated from either D-glucose or D-galactose and intersects with the pentose phosphate pathway. nih.gov

A key step in engineered biosynthetic pathways for D-glucaric acid production in microorganisms like Escherichia coli is the conversion of D-glucuronic acid to D-glucaric acid. nih.govresearchgate.net This conversion can be catalyzed by the enzyme uronate dehydrogenase (Udh). nih.govmdpi.com The precursor, D-glucuronic acid, can be produced through a synthetic pathway involving the conversion of D-glucose to myo-inositol, which is then oxidized to D-glucuronic acid by myo-inositol oxygenase (MIOX). nih.govnih.gov

While not a direct conversion of this compound, the biosynthesis of D-glucaric acid is intrinsically linked to the availability of D-glucuronic acid, which is closely related to UDP-glucuronic acid.

EnzymeSubstrate(s)Product(s)Organism/System
Uronate Dehydrogenase (Udh)D-glucuronic acid, NAD+D-glucaro-1,5-lactonePseudomonas syringae
myo-Inositol Oxygenase (MIOX)myo-Inositol, O2D-glucuronic acid, H2OMouse
myo-Inositol-1-phosphate synthase (Ino1)D-glucose-6-phosphatemyo-Inositol-1-phosphateSaccharomyces cerevisiae

Connections to Galactose Metabolism via the Leloir Pathway

The Leloir pathway is the primary route for the catabolism of D-galactose. wikipedia.org This pathway converts galactose into glucose-1-phosphate, which can then enter mainstream glucose metabolism. nih.govresearchgate.net The connection to UDP-glucuronic acid metabolism lies in the product of the Leloir pathway, glucose-1-phosphate.

The key steps of the Leloir pathway are:

Phosphorylation of galactose to galactose-1-phosphate by galactokinase (GALK). wikipedia.orgnih.gov

Conversion of galactose-1-phosphate to UDP-galactose by galactose-1-phosphate uridylyltransferase (GALT), using UDP-glucose as a substrate and producing glucose-1-phosphate. wikipedia.org

Epimerization of UDP-galactose to UDP-glucose by UDP-galactose 4-epimerase (GALE). wikipedia.orgresearchgate.net

The glucose-1-phosphate generated can be isomerized to glucose-6-phosphate by phosphoglucomutase and enter glycolysis. wikipedia.orgnih.gov Crucially, the UDP-glucose produced by GALE can be utilized by UDP-glucose dehydrogenase to synthesize UDP-glucuronic acid. nih.gov Therefore, the Leloir pathway provides a direct link between galactose metabolism and the synthesis of the essential precursor for glycosaminoglycans and other important biomolecules.

EnzymeSubstrate(s)Product(s)Pathway
Galactokinase (GALK)D-galactose, ATPD-galactose-1-phosphate, ADPLeloir Pathway
Galactose-1-phosphate uridylyltransferase (GALT)D-galactose-1-phosphate, UDP-glucoseUDP-galactose, D-glucose-1-phosphateLeloir Pathway
UDP-galactose 4-epimerase (GALE)UDP-galactoseUDP-glucoseLeloir Pathway
PhosphoglucomutaseD-glucose-1-phosphateD-glucose-6-phosphateGlycolysis/Gluconeogenesis

Enzymology and Reaction Mechanisms Associated with 1 Phospho Alpha D Glucuronic Acid

Glucuronate-1-Phosphate Uridylyltransferase (EC 2.7.7.44)

Glucuronate-1-phosphate uridylyltransferase, also known as UDP-glucuronate pyrophosphorylase, is a key enzyme that belongs to the transferase family, specifically the nucleotidyltransferases. wikipedia.org Its systematic name is UTP:1-phospho-alpha-D-glucuronate uridylyltransferase. qmul.ac.uk This enzyme plays a crucial role in the interconversion of nucleotide sugars.

Catalytic Reaction Mechanism and Substrate Specificity

The enzyme catalyzes the reversible reaction between Uridine (B1682114) triphosphate (UTP) and 1-phospho-alpha-D-glucuronate to produce UDP-glucuronate and diphosphate (B83284). wikipedia.orgqmul.ac.ukmonarchinitiative.org

Reaction: UTP + 1-phospho-α-D-glucuronate ⇌ Diphosphate + UDP-glucuronate qmul.ac.uk

The mechanism is analogous to that of other sugar-1-phosphate nucleotidyltransferases, such as galactose-1-phosphate uridylyltransferase, which proceeds via a ping-pong bi-bi kinetic mechanism involving a double displacement. wikipedia.org In this proposed mechanism, the enzyme reacts with one substrate (e.g., UTP) to form a product (diphosphate) and a uridylylated enzyme intermediate. This modified enzyme then reacts with the second substrate (1-phospho-alpha-D-glucuronate) to form the second product (UDP-glucuronate) and regenerate the native enzyme.

Regarding substrate specificity, the primary substrates are UTP and 1-phospho-alpha-D-glucuronate. wikipedia.org However, the enzyme exhibits some degree of promiscuity, as it can also utilize Cytidine triphosphate (CTP) as a substrate, although at a much slower rate. qmul.ac.ukexpasy.orgenzyme-database.org

Enzyme Kinetics and Regulatory Features

The kinetics of enzymes like phosphofructokinase are often subject to allosteric regulation by metabolites such as ATP, which can act as both a substrate and an inhibitor at high concentrations. nih.gov While specific kinetic parameters (Km, Vmax) and detailed regulatory mechanisms for glucuronate-1-phosphate uridylyltransferase are not extensively detailed in the provided context, the activity of related enzymes involved in nucleotide sugar metabolism is known to be tightly controlled. For instance, the expression of UTP-glucose-1-phosphate uridylyltransferase (GalU) in Lactobacillus acidophilus is critical for normal cell morphology and resistance to environmental stress, indicating the importance of regulating the flux through this pathway. nih.gov The regulation of such enzymes ensures a balanced supply of nucleotide sugars required for various cellular processes.

Structural Determinants of Catalysis and Ligand Recognition

While a specific crystal structure for glucuronate-1-phosphate uridylyltransferase is not described in the search results, the structure of a related enzyme, glucose-1-phosphate uridylyltransferase (UGPase) from Escherichia coli, provides significant insights. nih.gov This enzyme is a tetramer, and each subunit is characterized by a dominant eight-stranded mixed β-sheet. nih.gov

By analogy, a model for substrate binding in glucuronate-1-phosphate uridylyltransferase can be proposed. The active site would contain specific residues responsible for anchoring the substrates. For instance, in the UGPase model, a Gln residue helps to anchor the uracil (B121893) ring, and an Asp residue anchors the ribose of the UDP-sugar. nih.gov The phosphate (B84403) groups are stabilized by interactions with basic residues like Lysine, while the glucuronyl moiety would be positioned by residues capable of hydrogen bonding with its hydroxyl and carboxyl groups, such as a glutamate (B1630785) residue. nih.gov These structural features are critical for orienting the substrates correctly for the nucleophilic attack that facilitates the transfer of the uridylyl group.

Nucleotide Pyrophosphatases (e.g., E-NPP3, EC 3.6.1.9)

Ectonucleotide pyrophosphatase/phosphodiesterase 3 (E-NPP3) is a membrane-bound enzyme that belongs to the alkaline phosphatase superfamily. wikipedia.org These enzymes are known to hydrolyze phosphate diester bonds in a variety of extracellular substrates. wikipedia.org

Mechanism of UDP-Glucuronic Acid Hydrolysis to 1-Phospho-alpha-D-Glucuronic Acid

Reaction: UDP-glucuronic acid → this compound + UMP hmdb.ca

This reaction is a hydrolysis where a water molecule attacks the pyrophosphate linkage. E-NPP3 exhibits low substrate specificity, allowing it to act on various nucleotide sugars, including UDP-N-acetylglucosamine, GDP-fucose, and UDP-glucuronic acid. nih.gov The hydrolysis of these nucleotide sugars by E-NPP3 can impact cellular glycosylation profiles by reducing the availability of donor substrates for glycosyltransferases. nih.govresearchgate.net The resulting this compound can then be further dephosphorylated to free glucuronic acid. hmdb.ca

Glucuronokinases (EC 2.7.1.43)

Glucuronokinase is a phosphotransferase that catalyzes the phosphorylation of D-glucuronate. wikipedia.org This enzyme is a key component of the myo-inositol oxygenase pathway, which represents an alternative route to the synthesis of UDP-glucuronic acid in organisms like plants. nih.gov

The systematic name for this enzyme is ATP:D-glucuronate 1-phosphotransferase. wikipedia.orgqmul.ac.uk It facilitates the transfer of a phosphate group from ATP to the anomeric carbon (C1) of D-glucuronate.

Reaction: ATP + D-glucuronate ⇌ ADP + 1-phospho-alpha-D-glucuronate wikipedia.orgqmul.ac.uk

In Arabidopsis thaliana, glucuronokinase is a member of the GHMP-kinase superfamily and shows unique substrate specificity for D-glucuronic acid. nih.gov Research on the recombinant protein from this plant has determined the Michaelis constant (Km) to be 0.7 mM for D-glucuronic acid and 0.56 mM for its co-substrate, ATP. nih.gov This reaction is an essential step for activating glucuronic acid, priming it for subsequent conversion to UDP-glucuronate by glucuronate-1-phosphate uridylyltransferase.

Data Tables

Table 1: Summary of Enzymes and Reactions

EC NumberEnzyme NameSubstratesProducts
2.7.7.44Glucuronate-1-Phosphate UridylyltransferaseUTP, 1-phospho-alpha-D-glucuronateDiphosphate, UDP-glucuronate
3.6.1.9Nucleotide Pyrophosphatase (E-NPP3)UDP-glucuronic acid, H₂OThis compound, UMP
2.7.1.43GlucuronokinaseATP, D-glucuronateADP, 1-phospho-alpha-D-glucuronate

Mechanism of Glucuronic Acid Phosphorylation to Glucuronic Acid 1-Phosphate

The phosphorylation of D-glucuronic acid to its 1-phosphate derivative is a crucial step in its metabolic pathway, catalyzed by the enzyme glucuronokinase (EC 2.7.1.43). wikipedia.org This enzyme belongs to the transferase family, specifically a phosphotransferase that utilizes ATP to phosphorylate D-glucuronate at the C1 position. wikipedia.org The reaction can be summarized as follows:

ATP + D-glucuronate ⇌ ADP + 1-phospho-alpha-D-glucuronate wikipedia.org

The mechanism of this reaction is analogous to that of other carbohydrate kinases, such as hexokinase and glucokinase, which also catalyze the transfer of a phosphoryl group from ATP to a sugar hydroxyl group. mdpi.comproteopedia.org The process is initiated by a catalytic base within the enzyme's active site abstracting a proton from the hydroxyl group at the anomeric carbon (C1) of D-glucuronate. mdpi.com This deprotonation makes the oxygen atom a stronger nucleophile, which then attacks the terminal (gamma) phosphate group of an ATP molecule bound in the active site. mdpi.comproteopedia.org

This nucleophilic attack proceeds through a pentacoordinate transition state, which is stabilized by a divalent metal ion, typically Mg2+, coordinated to the phosphate groups of ATP. mdpi.comwikipedia.org The positive charge of the metal ion helps to neutralize the negative charges of the phosphate groups, facilitating the nucleophilic attack. The transition state resolves with the cleavage of the phosphoanhydride bond between the beta and gamma phosphates of ATP, resulting in the formation of ADP and 1-phospho-alpha-D-glucuronate. mdpi.com

Studies on glucuronokinase from various sources have shed light on its substrate specificity. For instance, glucuronokinase purified from Lilium longiflorum pollen demonstrated high specificity for ATP as the phosphate donor. nih.gov Other nucleotide triphosphates like GTP, CTP, UTP, and TTP were found to be poor substitutes. nih.gov Furthermore, analogs of glucuronic acid, such as methyl α-glucuronoside and methyl β-glucuronoside, showed little to no inhibitory effect, indicating a highly selective binding site for the glucuronic acid substrate. nih.gov

The product of this reaction, this compound, can then be further metabolized. For example, it serves as a substrate for glucuronate-1-phosphate uridylyltransferase (EC 2.7.7.44), which catalyzes the formation of UDP-glucuronate, a key precursor for the synthesis of polysaccharides and for detoxification reactions. wikipedia.org

Other Related Enzymes and Their Catalytic Specificities

UDP-glucose + 2 NAD+ + H₂O → UDP-glucuronic acid + 2 NADH + 2 H+ nih.gov

The catalytic mechanism of UGDH has been a subject of extensive research and some debate. nih.govresearchgate.net It is generally accepted that the reaction proceeds in two successive oxidation steps without the release of an intermediate aldehyde. nih.gov A key residue in the active site, a cysteine, plays a critical role as a catalytic nucleophile. nih.gov

One proposed mechanism involves the following key steps:

First Oxidation: The reaction begins with the oxidation of the C6 primary alcohol of UDP-glucose to an aldehyde. This step involves the transfer of a hydride ion to NAD+, forming NADH. nih.govnih.gov

Thiohemiacetal Formation: The incipient aldehyde is then attacked by the thiolate group of the catalytic cysteine residue, forming a thiohemiacetal intermediate. nih.gov This step is thought to trap the aldehyde in the active site. nih.gov

Second Oxidation: The thiohemiacetal is further oxidized to a thioester intermediate, with the concomitant reduction of a second NAD+ molecule to NADH. nih.govresearchgate.net

Hydrolysis: Finally, the thioester intermediate is hydrolyzed to release UDP-glucuronic acid. researchgate.net

An alternative mechanism proposes that the first oxidation step bypasses the formation of a free aldehyde intermediate through an NAD+-dependent bimolecular nucleophilic substitution (SN2) reaction. nih.govresearchgate.net This model is supported by evidence from studies on mutant enzymes. nih.gov

UGDH is subject to feedback inhibition by its product, UDP-glucuronic acid, and the downstream product UDP-xylose, which helps to regulate the flux of UDP-glucose into this metabolic pathway. The enzyme exists as a homodimer, and in humans, it forms a trimer of homodimers. nih.gov

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that play a central role in the metabolism and detoxification of a wide array of both endogenous and exogenous lipophilic compounds. wikipedia.orgnih.gov These enzymes, located primarily in the endoplasmic reticulum of liver cells and other tissues, catalyze the transfer of glucuronic acid from the activated donor molecule, UDP-glucuronic acid (UDPGA), to a substrate. wikipedia.orgnih.gov This process, known as glucuronidation, increases the water solubility of the substrates, facilitating their excretion from the body. wikipedia.orgslideshare.net

The general reaction catalyzed by UGTs is:

UDP-glucuronic acid + Substrate-XH → Substrate-X-glucuronide + UDP

Where X can be O, N, S, or a carboxyl group. wikipedia.org

The catalytic mechanism of UGTs involves the nucleophilic attack of a functional group on the substrate (e.g., a hydroxyl, amino, or carboxyl group) on the C1 carbon of the glucuronic acid moiety of UDPGA. wikipedia.org This results in the formation of a glucuronide conjugate with an inverted stereochemistry at the anomeric carbon (from alpha in UDPGA to beta in the product).

UGTs exhibit broad substrate specificity, acting on a diverse range of compounds including:

Endogenous compounds: bilirubin (B190676), steroid hormones, and bile acids. nih.gov

Exogenous compounds (xenobiotics): drugs (e.g., opioids, NSAIDs), environmental pollutants, and dietary constituents. nih.govmdpi.com

The UGT superfamily is divided into several families and subfamilies based on sequence homology, such as UGT1A and UGT2B. nih.govnih.gov Genetic polymorphisms in UGT genes can significantly affect the rate of glucuronidation, leading to inter-individual differences in drug metabolism and susceptibility to certain diseases. nih.gov

The formation of certain types of glucuronides, particularly acyl glucuronides (formed from carboxylic acid substrates), can be of toxicological concern. youtube.com These metabolites can be chemically reactive and may covalently bind to proteins, potentially leading to immune-mediated toxicities. youtube.com

Glycoside Hydrolase Family 4 (GH4) is a unique family of enzymes that includes α-D-glucuronidases (EC 3.2.1.139), as well as other glycosidases such as α-glucosidases, α-galactosidases, and phospho-β-glucosidases. nih.govcazypedia.orgwikipedia.org A distinguishing feature of GH4 enzymes is their absolute requirement for NAD+ and a divalent metal ion (such as Mn2+) for catalytic activity. cazypedia.orgwikipedia.org

The catalytic mechanism of GH4 enzymes is distinct from the classical Koshland retaining or inverting mechanisms employed by most other glycoside hydrolases. cazypedia.orgcazypedia.org Instead, GH4 enzymes utilize a multi-step redox-elimination-addition mechanism. cazypedia.org For the hydrolysis of an α-glucuronide, the proposed mechanism is as follows:

Oxidation: The reaction is initiated by the oxidation of the hydroxyl group at C3 of the glucuronic acid residue by the tightly bound NAD+ cofactor, forming a 3-keto intermediate. cazypedia.org

Elimination: This oxidation increases the acidity of the proton at C2, facilitating an E1cb-type elimination of the aglycone (the non-sugar part of the glycoside). This step results in the formation of a 2,3-unsaturated sugar intermediate.

Addition: A water molecule then adds to the C2-C3 double bond.

Reduction: Finally, the 3-keto group is reduced back to a hydroxyl group by the NADH that was formed in the first step, regenerating the NAD+ cofactor and releasing the hydrolyzed glucuronic acid. cazypedia.org

This complex mechanism allows GH4 enzymes to hydrolyze glycosidic bonds with different anomeric configurations (both α and β). cazypedia.org The substrate specificity within the GH4 family is determined by specific amino acid motifs. For example, α-glucuronidases are characterized by a CHGx motif in their active site. nih.gov

Glucuronoyl esterases (GEs), classified under Carbohydrate Esterase family 15 (CE15), are enzymes that play a significant role in the degradation of plant biomass. nih.govchalmers.se They catalyze the hydrolysis of the ester linkages between the 4-O-methyl-D-glucuronic acid moieties of xylan (B1165943) and the aromatic alcohols of lignin (B12514952). nih.govresearchgate.net These lignin-carbohydrate complexes (LCCs) are a major contributor to the recalcitrance of lignocellulosic biomass to enzymatic degradation. researchgate.netdtu.dk

The reaction catalyzed by GEs is:

Glucuronoyl-lignin ester + H₂O → 4-O-methyl-D-glucuronic acid + Lignin

GEs belong to the α/β-hydrolase superfamily and utilize a classic Ser-His-Asp/Glu catalytic triad (B1167595) for catalysis. nih.govchalmers.se The catalytic mechanism involves a two-step process:

Acylation: The serine residue of the catalytic triad, activated by the histidine, acts as a nucleophile and attacks the carbonyl carbon of the ester bond. This forms a covalent acyl-enzyme intermediate, releasing the lignin component.

Deacylation: A water molecule, activated by the histidine, then attacks the acyl-enzyme intermediate, hydrolyzing it to release the glucuronic acid moiety and regenerate the free enzyme. nih.gov

The α-D-phosphohexomutase (PHM) superfamily comprises a large and diverse group of enzymes found in all domains of life. wikipedia.orgnih.gov These enzymes catalyze the reversible intramolecular transfer of a phosphoryl group between the C1 and C6 positions of a variety of phosphosugars. nih.govnih.gov This isomerization is fundamental to central carbohydrate metabolism, including glycolysis, gluconeogenesis, and the biosynthesis of nucleotide sugars. nih.govresearchgate.net

The general reaction catalyzed by PHMs is:

α-D-sugar 1-phosphate ⇌ α-D-sugar 6-phosphate nih.gov

The catalytic mechanism of PHM superfamily members is distinct and involves a bisphosphorylated sugar intermediate. wikipedia.orgnih.gov The key features of the mechanism are:

Phosphorylated Enzyme: The enzyme is active when a conserved serine residue in the active site is phosphorylated. wikipedia.orgnih.gov

First Phosphoryl Transfer: The phosphoryl group from the phosphoserine is transferred to the C6 hydroxyl group of the bound sugar 1-phosphate substrate. This forms a transient α-D-sugar 1,6-bisphosphate intermediate. nih.gov

Intermediate Reorientation: An unusual feature of this mechanism is the reorientation of the bisphosphate intermediate within the active site. researchgate.net

Second Phosphoryl Transfer: The phosphoryl group from the C1 position of the intermediate is then transferred back to the now dephosphorylated serine residue, regenerating the active enzyme and releasing the sugar 6-phosphate product. nih.govresearchgate.net

A divalent metal ion, typically Mg2+, is required for catalysis, playing a role in stabilizing the phosphate groups and orienting the substrate. wikipedia.org

The PHM superfamily is divided into several subgroups based on their substrate specificity:

Phosphoglucomutase (PGM): Highly specific for glucose-based phosphosugars. nih.govnih.gov

Phosphomannomutase/Phosphoglucomutase (PMM/PGM): Exhibits dual specificity for both glucose and mannose phosphosugars. nih.govnih.gov

Phosphoglucosamine Mutase (PNGM): Acts on glucosamine (B1671600) phosphosugars. nih.govresearchgate.net

Phosphoacetylglucosamine Mutase (PAGM): Utilizes N-acetylglucosamine phosphosugars as substrates. wikipedia.orgnih.gov

These enzymes share a conserved four-domain structural organization, often described as heart-shaped. wikipedia.orgnih.gov While most are monomers, some can exist as dimers or tetramers. wikipedia.org

Comparative Enzymology Across Different Biological Domains

The metabolism of D-glucuronic acid and its phosphorylated derivatives, while sharing certain fundamental precursors, exhibits remarkable diversity across the three domains of life: Bacteria, Archaea, and Eukarya. The enzymatic machinery reflects the distinct metabolic logics and environmental niches of these organisms. While this compound itself is not a central, ubiquitous metabolite, the related compound, UDP-glucuronic acid, which originates from the 1-phosphate derivative of glucose, is crucial. This section compares the key enzymes involved in the synthesis of activated glucuronic acid and the subsequent catabolism of free D-glucuronic acid.

Biosynthesis of Activated Glucuronic Acid

In all three domains, the activated form of glucuronic acid used for biosynthesis of polysaccharides and for conjugation reactions is UDP-α-D-glucuronic acid (UDP-GlcUA). The core pathway for its synthesis begins with glucose-1-phosphate, establishing a critical link to a 1-phospho sugar.

Eukarya: In eukaryotes, the synthesis of UDP-GlcUA is a well-established pathway primarily occurring in the liver in mammals. nih.gov The pathway starts with glucose-6-phosphate, which is isomerized to glucose-1-phosphate by phosphoglucomutase . Subsequently, UDP-glucose pyrophosphorylase (UGP) catalyzes the reaction of glucose-1-phosphate with UTP to form UDP-glucose. The final step is the NAD+-dependent oxidation of UDP-glucose to UDP-GlcUA, a reaction catalyzed by UDP-glucose 6-dehydrogenase (UGDH) . nih.govwikipedia.org This UDP-GlcUA is then utilized by UDP-glucuronosyltransferases (UGTs) to conjugate a wide array of substances, a process known as glucuronidation that facilitates their detoxification and excretion. wikipedia.orgwikipedia.org

Bacteria: Bacteria also synthesize UDP-GlcUA for the production of various cell-surface polysaccharides, such as capsules. nih.gov Similar to eukaryotes, the pathway involves a UDP-glucose 6-dehydrogenase that oxidizes UDP-glucose. nih.gov For instance, in Bacillus cereus, this enzyme is part of an operon that also includes a UDP-GlcA 4-epimerase for the synthesis of UDP-galacturonic acid. nih.gov

Archaea: Archaea utilize a homologous pathway for producing UDP-GlcUA, particularly for post-translational modifications like N-glycosylation. In the halophilic archaeon Haloferax volcanii, the synthesis pathway is well-documented. It involves AglF , a glucose-1-phosphate uridyltransferase (functionally analogous to UGP), and AglM , a UDP-glucose dehydrogenase. These enzymes work in sequence to convert glucose-1-phosphate into UDP-glucuronic acid, which is then incorporated into a lipid-linked pentasaccharide for N-glycosylation. nih.gov

Catabolism of D-Glucuronic Acid

The pathways for breaking down free D-glucuronic acid, which can be released from the degradation of polysaccharides or from the action of β-glucuronidases, show greater divergence between the domains.

Eukarya: In animals, D-glucuronic acid is catabolized via the glucuronate-xylulose-pentose phosphate (GXPP) pathway. nih.gov This pathway does not involve direct phosphorylation of glucuronic acid but rather a series of reductions and oxidations. Fungi, such as Aspergillus niger, employ a different catabolic route that begins with the reduction of D-glucuronic acid to L-gulonate and proceeds through intermediates like L-idonate and 5-keto-D-gluconate. nih.govfrontiersin.org A key enzyme in this fungal pathway is an NADH-dependent 2-keto-L-gulonate reductase that forms L-idonate. nih.gov Eukaryotes, particularly mammals, also possess β-glucuronidase , a lysosomal enzyme that hydrolyzes glucuronide conjugates, releasing glucuronic acid. nih.gov

Bacteria: Bacteria, especially those in the gut microbiome, are adept at utilizing D-glucuronic acid as a carbon source. Many gut bacteria express β-glucuronidase (GUS) enzymes, which cleave glucuronides delivered to the gastrointestinal tract, releasing the aglycone and D-glucuronic acid. nih.govnih.gov The released glucuronic acid is then typically catabolized through the isomerase pathway, also known as the Ashwell pathway. nih.govasm.org This pathway is initiated by uronate isomerase (UxaC) , which converts D-glucuronic acid to D-fructuronic acid. nih.govpnas.org Subsequent enzymatic steps convert this intermediate into products that can enter central metabolism, such as the Entner-Doudoroff pathway or glycolysis. nih.govacs.org

Archaea: Detailed pathways for the catabolism of free D-glucuronic acid in Archaea are less well-defined compared to the other domains. However, genomic evidence suggests that some archaea can metabolize uronic acids. nih.gov Given their metabolic plasticity, it is likely they employ unique enzymatic strategies or modified versions of bacterial pathways, such as the Entner-Doudoroff pathway, to process these sugar acids. nih.gov

Comparative Enzyme Overview

The table below provides a comparative summary of the key enzymes involved in the metabolism of glucuronic acid and its precursors across the three biological domains.

EnzymeFunctionBiological Domain(s)Pathway AssociationKey Characteristics
PhosphoglucomutaseInterconversion of Glucose-6-phosphate and Glucose-1-phosphateEukarya, Bacteria, ArchaeaUDP-GlcUA Biosynthesis (Precursor formation)A fundamental enzyme in central carbohydrate metabolism. megazyme.comwikipedia.org
UDP-Glucose Pyrophosphorylase (UGP) / Glucose-1-phosphate UridyltransferaseSynthesis of UDP-Glucose from Glucose-1-phosphate and UTPEukarya, Bacteria, Archaea (AglF)UDP-GlcUA BiosynthesisCatalyzes the formation of the activated glucose donor. nih.govoup.com
UDP-Glucose 6-Dehydrogenase (UGDH)Oxidation of UDP-Glucose to UDP-Glucuronic AcidEukarya, Bacteria, Archaea (AglM)UDP-GlcUA BiosynthesisA key, NAD+-dependent enzyme committing UDP-sugars to the uronic acid pathway. nih.govwikipedia.orgnih.gov
UDP-Glucuronosyltransferase (UGT)Transfers glucuronic acid from UDP-GlcUA to a substrateEukaryaGlucuronidation (Detoxification)A large family of enzymes, primarily in the liver, crucial for Phase II metabolism. wikipedia.orgwikipedia.org
β-Glucuronidase (GUS)Hydrolyzes β-D-glucuronide conjugates, releasing glucuronic acidEukarya, BacteriaGlucuronide CatabolismIn mammals, it's a lysosomal enzyme; in bacteria, it allows utilization of host-derived glucuronides. nih.govnih.gov
Uronate IsomeraseIsomerization of D-Glucuronic acid to D-Fructuronic acidBacteriaD-Glucuronic Acid Catabolism (Ashwell Pathway)Initiates the primary bacterial pathway for glucuronate breakdown. nih.govpnas.org
2-keto-L-gulonate reductaseReduces 2-keto-L-gulonate to L-idonateFungi (Eukarya)D-Glucuronic Acid Catabolism (Fungal Pathway)A key step in the distinct fungal pathway for utilizing D-glucuronic acid. nih.gov

Biological and Physiological Functions of 1 Phospho Alpha D Glucuronic Acid and Its Derivatives

Role in Glycosaminoglycan and Proteoglycan Biosynthesis

While 1-phospho-alpha-D-glucuronic acid itself is a key precursor, it is its activated form, UDP-glucuronic acid (UDP-GlcA), that serves as the direct donor of glucuronic acid for the biosynthesis of various essential macromolecules, including glycosaminoglycans (GAGs). wikipedia.orgnih.gov The synthesis of UDP-GlcA from this compound is a critical step in these pathways.

Precursor for Hyaluronic Acid, Chondroitin (B13769445) Sulfate (B86663), Heparin, and Dermatan Sulfate Synthesis

UDP-glucuronic acid is an indispensable building block for the assembly of several major glycosaminoglycans. nih.gov These complex polysaccharides are principal components of the extracellular matrix and play crucial roles in cellular signaling, tissue structure, and various physiological processes.

Hyaluronic Acid (HA): The synthesis of hyaluronic acid, a non-sulfated GAG, involves the polymerization of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. nih.govwikipedia.orgmdpi.com The enzyme hyaluronan synthase utilizes UDP-glucuronic acid and UDP-N-acetylglucosamine as substrates to elongate the HA chain. nih.govwikipedia.orgnih.gov The production of UDP-glucuronic acid begins with the conversion of glucose-6-phosphate to glucose-1-phosphate, which is then converted to UDP-glucose. nih.gov Finally, UDP-glucose dehydrogenase oxidizes UDP-glucose to form UDP-glucuronic acid. wikipedia.orgnih.gov

Chondroitin Sulfate and Dermatan Sulfate: Chondroitin sulfate is another major GAG composed of repeating disaccharide units of glucuronic acid and N-acetylgalactosamine. The synthesis of the chondroitin backbone relies on the availability of UDP-glucuronic acid as the donor for the glucuronic acid residues. Dermatan sulfate is structurally related to chondroitin sulfate, with the key difference being the epimerization of some D-glucuronic acid residues to L-iduronic acid after their incorporation into the polymer chain. Therefore, UDP-glucuronic acid is the initial precursor for the uronic acid component of both chondroitin and dermatan sulfate.

Heparin and Heparan Sulfate: The biosynthesis of heparin and heparan sulfate also begins with the formation of a repeating disaccharide chain of glucuronic acid and N-acetylglucosamine. nih.gov This initial polymer, called heparosan, is assembled using UDP-glucuronic acid and UDP-N-acetylglucosamine as sugar donors. nih.gov Subsequent modifications, including N-deacetylation/N-sulfation of glucosamine (B1671600) residues and epimerization of glucuronic acid to iduronic acid, lead to the final structures of heparin and heparan sulfate. nih.govnih.gov While L-iduronic acid is a major component of heparin, it is formed by the epimerization of D-glucuronic acid residues already incorporated into the polysaccharide chain. nih.gov Some glucuronic acid units may also undergo O-sulfation. nih.gov

GlycosaminoglycanPrecursor Role of UDP-Glucuronic AcidKey Enzymes Involved in UDP-GlcA Utilization
Hyaluronic AcidDirect donor of D-glucuronic acid residues for the repeating disaccharide unit [GlcUA-β(1,3)-GlcNAc-β(1,4)]n. wikipedia.orgresearchgate.netHyaluronan Synthase (HAS). wikipedia.orgnih.gov
Chondroitin SulfateDirect donor of D-glucuronic acid for the polysaccharide backbone.Chondroitin Synthase.
Dermatan SulfateInitial donor of D-glucuronic acid, which is subsequently epimerized to L-iduronic acid in the polymer chain.Chondroitin/Dermatan Synthase, D-glucuronyl C5-epimerase.
Heparin/Heparan SulfateDirect donor of D-glucuronic acid for the initial heparosan backbone [GlcUA-β(1,4)-GlcNAc-α(1,4)]n. nih.govHeparosan Synthase, Exostosins (EXT).

Involvement in Detoxification and Conjugation Processes (Glucuronidation)

Glucuronidation is a major Phase II detoxification pathway in which UDP-glucuronic acid is the key co-substrate. nih.govjove.comxcode.life This process, primarily occurring in the liver, transforms a wide array of lipophilic (fat-soluble) compounds into more water-soluble and readily excretable metabolites. nih.govxcode.lifebidmc.org The enzymes responsible for this reaction are the UDP-glucuronosyltransferases (UGTs). nih.govjove.combidmc.org

The process of glucuronidation involves the transfer of the glucuronic acid moiety from UDP-glucuronic acid to a substrate containing a suitable functional group, such as a hydroxyl, carboxyl, amino, or thiol group. jove.com This conjugation reaction increases the molecular weight and polarity of the substrate, facilitating its elimination from the body via urine or bile. xcode.lifebidmc.org

Glucuronidation plays a critical role in the metabolism and clearance of a vast number of substances, including:

Xenobiotics (foreign compounds): This includes a large percentage of clinically used drugs, environmental toxins, and carcinogens. xcode.lifewikipedia.org

Endogenous compounds: The body also uses glucuronidation to metabolize and regulate the levels of endogenous substances like bilirubin (B190676) (a breakdown product of heme), steroid hormones (e.g., estrogen and testosterone), and thyroid hormones. xcode.lifebidmc.org

The UGT enzyme superfamily is extensive, with different isoforms exhibiting varying substrate specificities. nih.gov For instance, the UGT1A1 enzyme is crucial for the glucuronidation of bilirubin, and genetic deficiencies in this enzyme can lead to conditions like Crigler-Najjar syndrome and Gilbert's syndrome, characterized by hyperbilirubinemia. bidmc.org

Contribution to Plant Cell Wall Formation and Hemicellulose/Pectin (B1162225) Synthesis

In plants, UDP-glucuronic acid is a central precursor for the synthesis of major cell wall polysaccharides, particularly hemicellulose and pectin. researchgate.netnih.gov These complex carbohydrates are essential for plant growth, development, and structural integrity. nih.gov The synthesis of these polysaccharides occurs in the Golgi apparatus, where various glycosyltransferases utilize nucleotide sugars, including UDP-glucuronic acid, as substrates. nih.gov

Hemicellulose: Glucuronic acid is a component of certain types of hemicellulose, such as glucuronoxylan and glucuronoarabinoxylan. nih.gov UDP-glucuronic acid serves as the direct donor for the incorporation of these glucuronic acid residues into the growing polysaccharide chains. researchgate.net

Pectin: Pectin is a complex family of polysaccharides rich in galacturonic acid. nih.gov UDP-galacturonic acid, the precursor for pectin synthesis, is formed from the epimerization of UDP-glucuronic acid by the enzyme UDP-glucuronic acid 4-epimerase. nih.govnih.govproquest.com Therefore, the synthesis of UDP-glucuronic acid is a critical initial step for the production of the pectic components of the plant cell wall.

The availability of UDP-glucuronic acid is tightly regulated and is crucial for normal plant development. nih.gov Down-regulation of UDP-glucuronic acid biosynthesis has been shown to lead to significant changes in pectic polysaccharides, resulting in swollen cell walls and severe developmental defects in plants. nih.gov

Precursor for Ascorbic Acid (Vitamin C) Biosynthesis in Non-Primate Vertebrates

In most animals, with the notable exceptions of primates (including humans) and guinea pigs, ascorbic acid (vitamin C) is synthesized endogenously. nih.govresearchgate.netwikipedia.org The primary precursor for this pathway is UDP-glucuronic acid. wikipedia.orgnih.gov

The biosynthetic pathway from UDP-glucuronic acid to ascorbic acid involves several enzymatic steps:

UDP-glucuronic acid is converted to D-glucuronic acid. This can occur through the action of a UDP-glucuronidase, which is thought to be closely related to or identical to UDP-glucuronosyltransferases. nih.govdrugbank.com

D-glucuronic acid is then reduced to L-gulonic acid by an aldehyde reductase. drugbank.com

L-gulonic acid is converted to L-gulono-1,4-lactone by the enzyme lactonase (identified as SMP30 or regucalcin). drugbank.com

Finally, L-gulono-1,4-lactone is oxidized to L-ascorbic acid by L-gulono-1,4-lactone oxidase (GULO). nih.govdrugbank.com

The inability of primates to synthesize vitamin C is due to mutations in the gene encoding GULO, the final enzyme in this pathway. nih.govnih.gov The shared metabolic route up to UDP-glucuronic acid for both vitamin C synthesis and glucuronidation has led to the hypothesis that ascorbate-incompetent animals may have developed more robust detoxification systems in exchange for the loss of ascorbate (B8700270) production. nih.gov

Roles in Microbial Metabolism and Virulence Factor Synthesis

UDP-glucuronic acid is a key metabolite in many bacteria, where it serves as a precursor for the synthesis of various surface polysaccharides that are often critical for survival and virulence. nih.govfrontiersin.org

Capsular Polysaccharides (CPS): Many pathogenic bacteria are encapsulated by a layer of polysaccharides that protects them from the host's immune system, particularly from phagocytosis. nih.gov The composition of these capsules varies between bacterial species and even between different serotypes of the same species. UDP-glucuronic acid is a common precursor for the synthesis of these capsular polysaccharides. For example:

In Streptococcus pneumoniae, UDP-glucuronic acid is required for the synthesis of the capsular polysaccharides of several serotypes, including the type 3 capsule, which is a polymer of glucuronic acid and glucose. nih.govresearchgate.net The synthesis of the type 2 capsule in S. pneumoniae also utilizes UDP-glucuronic acid. pnas.org

In Cryptococcus neoformans, a pathogenic yeast, glucuronic acid is a critical component of the polysaccharide capsule, a major virulence factor. The transport of UDP-glucuronic acid into the secretory pathway is essential for capsule synthesis and virulence. asm.org

Other Glycans: UDP-glucuronic acid can also be a precursor for other sugar nucleotides in bacteria. For instance, some bacteria possess UDP-glucuronic acid decarboxylases that convert UDP-glucuronic acid to UDP-xylose, which can then be incorporated into other glycans. nih.govresearchgate.net

The synthesis of these UDP-sugar precursors is tightly linked to the central metabolism of the bacterium. frontiersin.org For instance, in S. pneumoniae, the availability of UDP-glucose, the immediate precursor to UDP-glucuronic acid, is influenced by the available carbon source, which in turn affects the thickness of the capsule. frontiersin.org

MicroorganismFunction of UDP-Glucuronic AcidAssociated Virulence FactorResearch Finding
Streptococcus pneumoniaePrecursor for capsular polysaccharide synthesis. nih.govresearchgate.netCapsular Polysaccharide (e.g., Type 2, Type 3). nih.govpnas.orgEssential for protection against opsonophagocytosis. nih.gov Capsule thickness can be regulated by carbon source availability, which impacts UDP-sugar precursor pools. frontiersin.org
Cryptococcus neoformansPrecursor for the polysaccharide capsule. asm.orgPolysaccharide Capsule. asm.orgTransport of UDP-GlcA into the secretory pathway is required for capsule synthesis and virulence. asm.org
Bacteroides fragilisPrecursor for UDP-xylose, a component of capsular polysaccharide F. researchgate.netCapsular Polysaccharide F (PSF). researchgate.netPossesses two functional UDP-GlcA decarboxylases for the synthesis of UDP-xylose. nih.govresearchgate.net

Genetic and Molecular Regulation of Pathways Involving 1 Phospho Alpha D Glucuronic Acid

Gene Expression and Regulation of Key Metabolic Enzymes

The flow of metabolites through the glucuronic acid pathway is dictated by the expression levels of its constituent enzymes. This expression is managed by intricate regulatory networks that respond to both internal and external cues.

The synthesis of UDP-glucose, a critical precursor for UDP-glucuronic acid, is catalyzed by UDP-glucose pyrophosphorylase (UGPase). The gene encoding this enzyme is subject to complex transcriptional regulation. In the plant Arabidopsis, the expression of Ugp genes is upregulated by sucrose (B13894) and environmental stresses like cold and drought. publish.csiro.au This regulation appears to operate through multiple signal transduction pathways; for instance, regulation in response to low sugar concentrations involves hexokinase, while responses to high sugar concentrations are mediated by an osmoticum-related pathway. publish.csiro.au Furthermore, the protein phosphatase inhibitor okadaic acid can block the sucrose-induced expression of the Ugp gene, indicating that protein phosphorylation and dephosphorylation are key steps in the signaling cascade. publish.csiro.au

In mammalian cells, particularly in pancreatic ductal adenocarcinoma (PDAC), the expression of UGP2, the enzyme that synthesizes UDP-glucose, is under the direct transcriptional control of the Yes-associated protein 1 (YAP)–TEA domain transcription factor (TEAD) complex. nih.govucdavis.edu This finding identifies UGP2 as a direct target of the YAP signaling pathway, linking the metabolic pathway to a critical regulator of cell growth and organ size. nih.gov

Beyond transcriptional control, post-transcriptional mechanisms also play a vital role. In hepatocellular carcinoma, a deficiency in the enzyme glutathione (B108866) S-transferase zeta 1 (GSTZ1) leads to an accumulation of UDP-glucuronic acid (UDP-GlcUA). nih.gov This accumulated metabolite, in turn, enhances the stability of the mRNA for TGFβ receptor 1 (TGFβR1) by promoting its binding to the polypyrimidine tract-binding protein 3 (PTBP3). nih.gov This stabilization leads to increased TGFβR1 protein levels and subsequent activation of the pro-metastatic TGFβ/Smad signaling pathway, illustrating a direct link between a metabolic intermediate and the regulation of mRNA stability of a key signaling receptor. nih.gov

Mutational Analysis and Functional Genomics Studies

Studying the effects of genetic mutations in key metabolic enzymes provides crucial insights into their physiological roles and the consequences of pathway dysregulation.

Deficiencies in enzymes within or related to the glucuronic acid pathway can significantly alter metabolic fluxes, leading to the accumulation of intermediates and diverse physiological outcomes.

A prime example is seen in hepatocellular carcinoma (HCC), where the loss of GSTZ1 function disrupts the normal metabolism of glucuronic acid. nih.gov This deficiency leads to the accumulation of the upstream metabolite UDP-GlcUA, which then acts as a signaling molecule to promote cancer progression and metastasis. nih.gov

In plants, the enzyme UDP-sugar pyrophosphorylase (USP) is crucial for the salvage pathway of nucleotide sugars. Gene silencing of USP in Arabidopsis not only reduces its own activity but also causes a corresponding decrease in the activity of glucuronokinase, an upstream enzyme. tandfonline.com This co-regulation is believed to be a mechanism to prevent the harmful accumulation of sugar-1-phosphates, which can interfere with metabolism and deplete the cell's phosphate (B84403) reserves. tandfonline.com A complete knockout of the USP gene is lethal for pollen development, underscoring its critical role. tandfonline.com

Deficiencies in pathways that are peripherally related can also impact the flux of glucuronic acid metabolism. Glucose-6-phosphate dehydrogenase (G6PD) deficiency, a common human genetic disorder, impairs the production of NADPH, which is essential for protecting red blood cells from oxidative damage. ebsco.commedlineplus.gov While not directly in the glucuronic acid pathway, this deficiency can exacerbate conditions like hyperbilirubinemia, especially when co-inherited with genetic variants of UGT1A1. nih.gov The UGT1A1 enzyme is a UDP-glucuronosyltransferase that uses UDP-glucuronic acid to conjugate and detoxify bilirubin (B190676). nih.govnih.gov An increased load of bilirubin from hemolysis caused by G6PD deficiency can place a higher demand on the glucuronidation pathway. nih.gov

Table 1: Effects of Enzyme Deficiencies on Metabolic Pathways

Deficient EnzymeOrganism/Cell TypeKey Metabolic EffectFunctional Consequence
Glutathione S-transferase zeta 1 (GSTZ1)Human (Hepatocellular Carcinoma)Accumulation of UDP-glucuronic acid (UDP-GlcUA) nih.govActivation of TGFβ signaling, promoting cancer metastasis. nih.gov
UDP-sugar pyrophosphorylase (USP)Arabidopsis thalianaReduced activity of upstream glucuronokinase; potential for sugar-1-phosphate accumulation. tandfonline.comLethal for pollen development; prevents accumulation of toxic intermediates. tandfonline.com
Glucose-6-phosphate dehydrogenase (G6PD)HumanIncreased red blood cell hemolysis, leading to higher bilirubin load. nih.govIncreased demand on the UGT1A1-mediated glucuronidation pathway; risk of cholelithiasis. nih.gov

Pathway Engineering and Optimization Strategies in Host Organisms

The genetic and molecular understanding of the 1-phospho-alpha-D-glucuronic acid pathway has enabled the engineering of microorganisms for the production of valuable chemicals.

A notable success in metabolic engineering has been the construction of a synthetic pathway in Escherichia coli to produce D-glucaric acid, a top value-added chemical, from glucose. nih.govnih.gov This was achieved by co-expressing a series of heterologous enzymes:

myo-inositol-1-phosphate synthase (Ino1) from Saccharomyces cerevisiae converts glucose-6-phosphate to myo-inositol-1-phosphate. nih.govresearchgate.net

An endogenous E. coli phosphatase converts this intermediate to myo-inositol. nih.gov

myo-inositol oxygenase (MIOX) from mice oxidizes myo-inositol to D-glucuronic acid. nih.govnih.gov

Uronate dehydrogenase (Udh) from Pseudomonas syringae converts D-glucuronic acid to D-glucaric acid. nih.govnih.gov

Similarly, pathway engineering has been used to enhance the production of hyaluronic acid, a polymer composed of alternating units of D-glucuronic acid and N-acetylglucosamine. frontiersin.org In E. coli, the biosynthesis of the precursor UDP-glucuronic acid was reinforced by overexpressing the native galU and ugd genes. frontiersin.org The galU gene encodes UDP-glucose pyrophosphorylase, and the ugd gene encodes UDP-glucose 6-dehydrogenase, the enzyme that directly produces UDP-glucuronic acid. frontiersin.org This strategy, combined with engineering of galactose uptake pathways, aimed to increase the intracellular pool of the necessary precursors for hyaluronic acid synthesis. frontiersin.org

Table 2: Pathway Engineering Strategies in Host Organisms

Host OrganismTarget ProductGenes/Enzymes ManipulatedStrategy and Outcome
Escherichia coliD-Glucuronic Acid / D-Glucaric Acidino1 (S. cerevisiae), miox (mouse), udh (P. syringae) nih.govnih.govConstruction of a novel synthetic pathway. MIOX was identified as a rate-limiting step. Udh overexpression increased final product titer. nih.govnih.gov
Escherichia coliHyaluronic AcidgalU (UDP-glucose pyrophosphorylase), ugd (UDP-glucose 6-dehydrogenase) frontiersin.orgOverexpression of precursor biosynthesis genes to increase the intracellular pool of UDP-glucuronic acid. frontiersin.org

Relevance in Health and Disease Mechanisms

Inherited Metabolic Disorders Related to Glucuronate Metabolism

Genetic defects in the enzymes that mediate the glucuronate pathway and related sugar metabolism pathways can lead to a range of inherited disorders. These conditions are typically caused by the accumulation of toxic metabolic intermediates or the deficiency of essential products. apr.ch

Essential pentosuria is a benign, inborn error of metabolism characterized by the daily excretion of one to four grams of the pentose (B10789219) L-xylulose in the urine. mhmedical.com This autosomal recessive condition is found predominantly in individuals of Ashkenazi Jewish descent. mhmedical.com It results from a defect in the glucuronic acid oxidation pathway, a minor route of carbohydrate metabolism. mhmedical.com The primary enzymatic defect is a deficiency of L-xylulose reductase (also known as NADP-linked xylitol (B92547) dehydrogenase), which is responsible for converting L-xylulose to xylitol. mhmedical.commhmedical.comnih.gov This block leads to the accumulation and subsequent excretion of L-xylulose, which is derived from glucuronic acid. mhmedical.commhmedical.com While clinically benign, its main significance lies in the potential for misdiagnosis as diabetes mellitus due to the presence of a reducing sugar in the urine. mhmedical.com

Table 1: Key Features of Essential Pentosuria

FeatureDescription
Metabolic Defect Deficiency in the glucuronic acid oxidation pathway. mhmedical.com
Affected Enzyme L-xylulose reductase (Xylitol dehydrogenase). mhmedical.comyoutube.com
Accumulated Metabolite L-xylulose. mhmedical.com
Clinical Presentation Excretion of 1-4 grams of L-xylulose in urine daily. mhmedical.com
Inheritance Autosomal recessive. taylorandfrancis.com
Clinical Significance Benign condition, but can be confused with diabetes mellitus. mhmedical.com

The UDP-glucuronic acid (UDP-GlcA) pathway is a critical branch of sugar metabolism. researchgate.net Perturbations in this pathway and the related UDP-N-acetylglucosamine (UDP-GlcNAc) salvage pathway have been linked to significant developmental defects. nih.gov Research in model organisms has shown that these pathways play a crucial role in regulating Wnt signaling, a fundamental pathway for embryonic development. nih.govstanford.edu Disruption of enzymes within the UDP-GlcNAc salvage pathway can lead to defects in primary axis formation and convergent extension during embryogenesis. nih.gov Furthermore, partial loss-of-function mutations in genes involved in glycosylation, which utilizes UDP-sugars, cause a group of human genetic diseases known as congenital disorders of glycosylation (CDGs). nih.govnih.gov These disorders present with a wide range of symptoms, including developmental delay, seizures, hypotonia, and various organ system abnormalities. nih.gov

Table 2: Developmental Defects Linked to Glycosylation Pathway Perturbations

Disorder/GeneAssociated FeaturesPathway Link
Nagk Disruption Defects in primary axis formation, posteriorization of embryos. nih.govUDP-GlcNAc Salvage Pathway, Wnt Signaling. nih.gov
Pgm3-CDG Alterations in the free pool of UDP-GlcNAc and its use in glycosylation. nih.govCongenital Disorder of Glycosylation. nih.gov
DPAGT1-CDG (CDG-Ij) Hypotonia, intractable seizures, developmental delay, microcephaly. nih.govN-linked Glycosylation. nih.gov
ALG1-CDG (CDG-Ik) Severe developmental delay, microcephaly, seizures, liver dysfunction. nih.govN-linked Glycosylation. nih.gov

Galactosemias are inborn errors of galactose metabolism that lead to the accumulation of galactose and its metabolites, such as galactitol. eyewiki.orgmedlineplus.gov These disorders are caused by deficiencies in one of the enzymes of the Leloir pathway, which converts galactose to glucose-1-phosphate. eyewiki.orgnih.gov The enzymes involved are galactose mutarotase (B13386317) (GALM), galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE). eyewiki.orgnih.gov The GALE enzyme provides a direct link to the glucuronate pathway, as it not only interconverts UDP-galactose and UDP-glucose but is also responsible for the interconversion of UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc), which are essential for glycoprotein (B1211001) and glycolipid synthesis. nih.gov Therefore, defects in GALE can impact multiple sugar metabolism pathways.

Table 3: Types of Galactosemia and Associated Enzyme Deficiencies

TypeDeficient EnzymeOMIM NumberKey Clinical Features
Type I (Classic) Galactose-1-phosphate uridylyltransferase (GALT) mdpi.com#230400 mdpi.comFailure to thrive, liver damage, cataracts, E. coli sepsis, intellectual disability. medlineplus.govmdpi.com
Type II Galactokinase (GALK) eyewiki.orgN/APrimarily associated with the formation of cataracts. eyewiki.org
Type III UDP-galactose 4'-epimerase (GALE) eyewiki.orgN/AVaries from benign to severe, can mimic classic galactosemia. nih.gov
Type IV Galactose Mutarotase (GALM) eyewiki.orgN/AAssociated with cataract formation. eyewiki.org

Roles in Microbial Pathogenesis and Potential for Drug Target Identification

The glucuronate pathway is a key interface for host-microbe interactions in the gut. The host detoxifies many compounds by attaching glucuronic acid (glucuronidation), making them water-soluble for excretion into the gastrointestinal tract. nih.govwikipedia.org However, many gut bacteria produce β-glucuronidase enzymes that can cleave these glucuronide conjugates. nih.govpnas.org This process releases the original compound, which can reactivate drugs or toxins, and liberates glucuronic acid, which microbes can use as a carbon source. nih.govpnas.org

This metabolic capability can provide a colonization advantage to enteric pathogens. pnas.org For instance, pathogens like Citrobacter rodentium, which cannot produce their own β-glucuronidase, can utilize the glucuronic acid released by the resident microbiota to promote their growth and colonization in the gut. pnas.org This reliance on a host-derived, microbiota-processed nutrient highlights microbial β-glucuronidases as a potential target for new antimicrobial strategies that could prevent pathogen colonization without the broad-spectrum effects of traditional antibiotics. pnas.org

Table 4: Microbial Utilization of Glucuronic Acid in the Gut

ProcessDescriptionImplication in PathogenesisPotential Target
Host Glucuronidation Detoxification process where the host links glucuronic acid to various molecules for excretion. wikipedia.orgnih.govProvides a source of glucuronides in the gut. nih.govN/A
Microbial Deglucuronidation Gut microbiota produce β-glucuronidase enzymes that cleave glucuronic acid from host glucuronides. nih.govpnas.orgReleases glucuronic acid as a carbon source and reactivates conjugated molecules. nih.govpnas.orgMicrobial β-glucuronidase. pnas.org
Pathogen Colonization Enteric pathogens can use the liberated glucuronic acid to gain a metabolic advantage and enhance colonization. pnas.orgPromotes infection by pathogens like C. rodentium. pnas.orgInhibition of pathogen's glucuronic acid uptake or metabolism.

Mechanistic Insights into Therapeutic Interventions Targeting Glucuronate Metabolism Pathways

The central role of glucuronidation in metabolizing both endogenous compounds and a vast array of xenobiotics, including many therapeutic drugs, makes it a critical pathway in pharmacology and toxicology. wikipedia.orgnih.gov Therapeutic interventions targeting this pathway can aim to either enhance or inhibit specific processes. For instance, inhibiting microbial β-glucuronidases in the gut is being explored as a way to prevent the reactivation of toxic drug metabolites, thereby reducing side effects, or to limit the growth of pathogens that rely on glucuronic acid. nih.govpnas.org

Conversely, understanding the factors that influence the activity of human UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, is crucial for optimizing drug therapy. researchgate.netresearchgate.net Genetic polymorphisms, disease states, and drug-drug interactions can alter UGT activity, affecting drug clearance and efficacy. researchgate.net In cancer therapy, some tumors exhibit dysregulated glucuronic acid metabolism, which can contribute to progression and drug resistance. nih.gov Targeting key enzymes in this pathway, such as UDP-glucose 6-dehydrogenase (UGDH), which produces the UDP-glucuronic acid donor substrate, has been proposed as a strategy to sensitize cancer cells to chemotherapy. researchgate.netnih.gov

Table 5: Therapeutic Strategies Targeting Glucuronate Metabolism

Therapeutic StrategyMechanism of ActionPotential Application
Inhibition of Microbial β-glucuronidase Prevents the release of glucuronic acid and the reactivation of conjugated drugs/toxins in the gut. nih.govpnas.orgReducing drug-induced gut toxicity; preventing colonization by enteric pathogens. nih.govpnas.org
Modulation of UGT Activity Enhancing or selectively inhibiting specific UGT isoforms to control the metabolism of drugs or toxins. researchgate.netOptimizing drug efficacy and minimizing adverse effects; managing diseases associated with deficient glucuronidation. researchgate.net
Targeting UGDH in Cancer Inhibiting UGDH to decrease the availability of UDP-glucuronic acid, potentially sensitizing cancer cells to treatment. researchgate.netnih.govOvercoming drug resistance and inhibiting metastasis in certain cancers like hepatocellular carcinoma. nih.gov

Biotechnological Applications and Synthetic Biology Approaches

Metabolic Engineering for Value-Added Compound Production

Metabolic engineering leverages the modification of cellular enzymatic and regulatory functions to enhance the production of specific compounds. mit.edu In this context, pathways involving glucuronic acid are engineered in microbial hosts to synthesize valuable chemicals from renewable feedstocks like glucose.

D-glucaric acid is a top value-added chemical that can be derived from biomass and used in the production of polymers, detergents, and pharmaceuticals. mdpi.comresearchgate.netnih.gov Traditional chemical synthesis from glucose using nitric acid is nonselective and environmentally hazardous. nih.gov As an alternative, microbial fermentation using engineered hosts like Escherichia coli offers a more sustainable and selective production route. mdpi.comresearchgate.net

A common strategy involves creating a synthetic pathway in E. coli to convert glucose into D-glucaric acid. nih.govresearchgate.net This is often achieved by expressing a set of heterologous enzymes from different organisms. mdpi.com A typical engineered pathway includes the following steps:

Conversion of glucose-6-phosphate to myo-inositol-1-phosphate: This reaction is catalyzed by myo-inositol-1-phosphate synthase (Ino1), often sourced from Saccharomyces cerevisiae. nih.govmdpi.com

Dephosphorylation to myo-inositol: An endogenous E. coli phosphatase (SuhB) can hydrolyze myo-inositol-1-phosphate to myo-inositol. researchgate.net

Oxidation to D-glucuronic acid: Myo-inositol oxygenase (MIOX), typically from a mammalian source like mice, oxidizes myo-inositol to D-glucuronic acid. nih.govmdpi.com The activity of MIOX has been identified as a rate-limiting step in this pathway. nih.govresearchgate.net

Oxidation to D-glucaric acid: Uronate dehydrogenase (Udh) catalyzes the final conversion of D-glucuronic acid to D-glucaric acid. nih.gov Enzymes from Pseudomonas syringae or Pseudomonas putida have been successfully used for this step. mdpi.comnih.gov

Researchers have employed various strategies to optimize this pathway, such as co-expressing multiple Udh enzymes and optimizing culture conditions, leading to significant titers of D-glucaric acid. mdpi.com For instance, co-expression of Udh genes from P. putida and P. syringae in E. coli resulted in a production of 5.24 g/L of glucaric acid in fed-batch cultures. mdpi.com Another study achieved over 1 g/L of D-glucaric acid from glucose by expressing the three-enzyme pathway in E. coli. nih.gov

Table 1: Engineered Microbial Systems for D-Glucaric Acid Production

Host Organism Engineered Pathway Enzymes Precursor Product Titer Reference
Escherichia coli Ino1 (S. cerevisiae), MIOX (M. musculus), Udh (P. syringae) D-Glucose > 1 g/L nih.govresearchgate.net
Escherichia coli Udh (P. putida), Udh (P. syringae) D-Glucuronic Acid 5.24 g/L mdpi.com

The metabolic engineering principles applied for D-glucaric acid can be extended to produce a range of other sugar acids, which are considered important bio-based platform chemicals. nih.gov These acids, including aldonic, aldaric, and uronic acids, have applications as corrosion inhibitors, biodegradable chelators, and precursors for polymers like polyamides and polyesters. nih.gov

Currently, D-gluconic acid is the only sugar acid produced on a large commercial scale, primarily through microbial oxidation. nih.govmdpi.com However, there is growing interest in the biotechnological production of others, such as meso-galactaric acid. nih.gov The synthesis of these compounds often involves the selective oxidation of carbohydrates. nih.govnih.gov For example, engineered pathways can be designed to convert glucose or other biomass-derived sugars into various sugar acids by introducing specific oxidoreductases and blocking competing metabolic pathways to prevent the catabolism of the desired product. nih.gov

Chemoenzymatic and Enzymatic Synthesis of Complex Glycans and Glycoconjugates

The synthesis of structurally well-defined complex glycans and glycoconjugates is crucial for studying their biological functions but presents a significant challenge due to their intricate structures. nih.govrsc.org Chemoenzymatic synthesis, which combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions, has emerged as a powerful approach. nih.govrsc.orgnih.gov This method avoids the need for extensive protecting group manipulations common in purely chemical synthesis and ensures high regio- and stereoselectivity. rsc.orgresearchgate.net

Enzymes such as glycosyltransferases and glycosidases are central to this strategy. nih.govrsc.org Glycosyltransferases catalyze the formation of specific glycosidic bonds by transferring a sugar moiety from an activated donor, such as a sugar nucleotide, to an acceptor molecule. rsc.orgnih.gov UDP-α-D-glucuronic acid (UDPGA), a derivative of glucuronic acid, is a key sugar donor in the biosynthesis of proteoglycans and in the glucuronidation of various molecules. wikipedia.org The enzymatic synthesis of complex glycans often involves a step-wise extension of a chemically synthesized core structure using a panel of specific glycosyltransferases. nih.gov

This combined approach allows for the assembly of highly complex structures, such as N-linked and O-linked glycans, human milk oligosaccharides, and glycosaminoglycans, which would be exceedingly difficult to produce otherwise. nih.govresearchgate.net

Enzyme Discovery and Engineering for Industrial Bioprocesses

The discovery and engineering of novel enzymes are critical for developing efficient and sustainable industrial bioprocesses. Enzymes with tailored specificities and stabilities can significantly improve the economic viability of converting biomass into biofuels and other valuable products.

Lignocellulosic biomass, a key renewable resource for biofuel production, is notoriously resistant to degradation due to its complex structure, where cellulose (B213188) and hemicellulose are tightly associated with lignin (B12514952). vilniustech.lt Lignin-carbohydrate complexes (LCCs) are covalent linkages that contribute significantly to this recalcitrance. vilniustech.ltnih.gov

Glucuronoyl esterases (GEs), belonging to the carbohydrate esterase family 15 (CE15), are a unique class of enzymes capable of cleaving the ester bonds between glucuronic acid moieties in glucuronoxylan (a type of hemicellulose) and the aromatic alcohols of lignin. vilniustech.ltnih.govdtu.dk By breaking these critical cross-links, GEs enhance the accessibility of cellulases and hemicellulases to the polysaccharide chains. vilniustech.ltdtu.dk

Development of Biosensors and Biocatalysts

The enzymes and engineered pathways developed for producing compounds like D-glucaric acid can also be repurposed for analytical and catalytic applications.

Whole-cell biocatalysts, such as the engineered E. coli strains designed for sugar acid production, offer an effective method for converting substrates like D-glucuronic acid into more valuable products. mdpi.com These systems utilize the cell's entire metabolic network, providing cofactors and regenerating them in situ. mdpi.com Beyond whole cells, isolated enzymes can be used as biocatalysts in single or multi-enzyme cascade reactions. nih.gov Strategies like enzyme immobilization can enhance their stability and reusability for industrial applications. nih.gov

Furthermore, the specific enzymes within these pathways hold potential for the development of biosensors. For example, uronate dehydrogenase (Udh) catalyzes the NAD+-dependent oxidation of D-glucuronic acid. mdpi.comnih.gov This reaction could be integrated into a biosensor where the change in NAD+/NADH concentration, detectable by electrochemical or optical methods, correlates with the amount of D-glucuronic acid in a sample. Such biosensors could be valuable for monitoring fermentation processes or for clinical diagnostics.

Advanced Analytical and Research Methodologies

Spectroscopic and Chromatographic Techniques for Metabolite Analysis

The analysis of polar and charged metabolites like 1-phospho-alpha-D-glucuronic acid requires specialized separation and detection methods. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is a cornerstone for metabolomic studies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is extensively used for the sensitive and specific quantification of glucuronic acid and its derivatives in complex biological samples. For instance, LC-MS/MS-based metabolomics has been employed to investigate metabolic pathways, revealing the accumulation of glucuronic acid in certain cancer cell lines, which points to alterations in xenobiotic metabolism. oup.com The method's ability to separate compounds based on their physicochemical properties and then identify them by their mass-to-charge ratio is critical for distinguishing between structurally similar sugar phosphates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural confirmation of metabolites. 1H-NMR and 31P-NMR spectroscopy can be used to characterize this compound and its precursors, like UDP-glucuronic acid (UDP-GlcA). researchgate.net NMR studies can differentiate between anomeric forms (α and β) and confirm the position of the phosphate (B84403) group on the glucuronic acid moiety. For example, comparative 1H-NMR spectra of UDP-GlcA and its enzymatic products have demonstrated specific alterations to the glucuronic acid portion of the molecule while the uridine (B1682114) part remains unchanged. researchgate.net

Table 1: Analytical Techniques for this compound and Related Metabolites

TechniqueApplicationKey Findings/CapabilitiesReferences
LC-MS/MS Metabolomics, Quantitative AnalysisDetection of altered glucuronic acid metabolism in disease states; quantification of metabolites in xenobiotic pathways. oup.com
RP-HPLC Separation and PurificationSeparation of α and β anomeric forms of glucuronic acid esters; purification of synthesized compounds.
1H-NMR Structural ElucidationConfirmation of molecular structure; differentiation of pyranose ring protons between related compounds. researchgate.nethmdb.ca
31P-NMR Structural ElucidationIdentification of distinct phosphate signals to confirm the phosphodiester linkage and position of phosphorylation. researchgate.netutupub.fi
TOF/MS IdentificationConfirmation of the synthesis of D-glucuronic acid derivatives by providing accurate mass measurements.

Isotopic Tracing and Flux Analysis in Metabolic Studies

Isotopic tracing is a dynamic approach to quantitatively map the flow of atoms from a labeled substrate through metabolic pathways. Metabolic Flux Analysis (MFA) uses these data to calculate the rates (fluxes) of reactions within a metabolic network.

For example, MFA was used to investigate the fermentative metabolism of D-glucuronic acid in Escherichia coli, revealing the roles of different enzymes in pyruvate (B1213749) dissimilation. nih.gov In another study, ¹³C-labeled glucose tracing in bladder cancer cell lines confirmed alterations in glucuronic acid metabolism that were initially suggested by DNA methylation patterns. oup.com Such studies are crucial for understanding how metabolic networks are rewired in different physiological or pathological states. mdpi.com

Table 2: Isotopic Tracing in Glucuronic Acid Pathway Research

TracerModel SystemResearch FocusKey FindingsReferences
¹³C-labeled glucose Bladder Cancer Cell LinesInvestigate alterations in xenobiotic metabolism.Confirmed accumulation of glucuronic acid due to suppressed glucuronyl transferase activity. oup.com
¹³C₆-glucose Human Pluripotent Stem CellsTrace carbon incorporation into nucleotide sugars.Deconvoluted metabolic fluxes into nucleotide sugar biosynthesis from glycolysis and pentose (B10789219) phosphate pathways. nih.gov
¹⁴C-labeled glucose Adipose TissueEstimate the contribution of the glucuronic acid pathway to glucose metabolism.Provided a model for quantifying the pathway's contribution relative to the citric acid cycle and pentose formation. nih.gov
1,2-¹³C₂-D-glucose Human MonocytesAssess metabolic changes under inflammatory conditions.Provided a protocol to trace glucose metabolites in the TCA cycle, glycolysis, and pentose phosphate pathway. nih.gov

Structural Biology Techniques for Enzyme Characterization (e.g., X-ray Crystallography, NMR)

Understanding the function of enzymes involved in the metabolism of this compound requires detailed knowledge of their three-dimensional structures. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose. biologiachile.clnumberanalytics.com

X-ray Crystallography: This technique provides high-resolution atomic models of enzymes, allowing researchers to visualize the active site, identify key catalytic residues, and understand substrate binding. numberanalytics.comnih.gov While a crystal structure of an enzyme in complex with this compound may not be readily available, the structures of related enzymes provide critical insights. For example, the crystal structures of nucleotidyltransferases, which catalyze the formation of sugar nucleotides like UDP-glucose (the precursor to UDP-glucuronic acid), have been extensively studied. nih.gov These structures reveal the binding modes for the sugar-1-phosphate moiety and the nucleotide triphosphate, elucidating the catalytic mechanism. Similarly, structural studies of enzymes like UDP-glucose dehydrogenase, which synthesizes UDP-glucuronic acid, are fundamental to understanding the biosynthesis of this key precursor. hmdb.ca

NMR Spectroscopy: In addition to its use in metabolite identification, NMR can also be used to study protein structure and dynamics in solution. It is particularly useful for studying enzyme-ligand interactions and conformational changes that occur upon substrate binding. nih.gov For instance, NMR studies have been used to follow the enzymatic conversion of UDP-glucuronic acid, providing evidence for how the enzyme alters the sugar moiety. researchgate.net

Table 3: Structural Biology of Enzymes in Related Pathways

Enzyme FamilyTechniqueResearch FocusKey InsightsReferences
Nucleotidyltransferases X-ray CrystallographyElucidate the first step in glycoside biosynthesis.Revealed conserved structural folds and mechanisms of conjugating a sugar-1-phosphate to a nucleotide. nih.gov
NDP-Sugar Dehydratases X-ray CrystallographyUnderstand the biosynthesis of deoxysugars from NDP-sugars.Characterized the short-chain dehydrogenase/reductase (SDR) structural fold and the NAD(P)⁺-dependent catalytic mechanism. nih.gov
Pyridoxal (B1214274) Reductase (PDXI) X-ray Crystallography, ITCCharacterize substrate binding and regulation.Determined that pyridoxal (PL) requires the presence of NADPH to bind to the enzyme. vcu.edu
α-Glucosidases X-ray CrystallographyUnderstand substrate specificity and reaction mechanisms.Allowed for detailed analysis of the active site to explain unique hydrolytic and transferase activities. nih.gov

Systems Biology and Computational Modeling Approaches in Glycobiology

Glycobiology, the study of the structure, biosynthesis, and biology of glycans, is increasingly benefiting from systems-level approaches. nih.govwikipedia.org Systems glycobiology integrates large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics to construct computational models of glycosylation pathways. nih.govuga.edu

The biosynthesis of this compound via the glucuronic acid pathway is a critical node in the larger network of nucleotide sugar formation. nih.govslideshare.net These nucleotide sugars are the donor substrates for glycosyltransferases, the enzymes that build complex glycan structures on proteins and lipids. nih.gov

Computational models can simulate the flow of metabolites through these networks, helping to predict how genetic or environmental perturbations affect the cellular glycome. nih.gov For example, in silico metabolic flux analysis, combined with in vivo experiments, has been used to investigate the fermentative metabolism of glucuronate in E. coli, demonstrating how the cell redistributes metabolic fluxes in response to genetic mutations. nih.gov These models are essential for understanding the complex regulation of glycan biosynthesis and its impact on cell physiology, from protein folding to cell-cell interactions. nih.gov

Table 4: Systems and Computational Approaches in Glycobiology

ApproachFocusApplicationReferences
Metabolic Flux Analysis (MFA) Quantitative analysis of metabolic pathway rates.To investigate the roles of acid formation pathways in microbial fermentation and metabolic rewiring in disease. nih.govnih.gov
Systems Glycobiology Modeling Integration of multi-omics data (genomics, proteomics, metabolomics).To understand the regulation of sugar nucleotide formation and glycosylation reactions in the ER and Golgi. nih.govuga.edu
Pathway Enrichment Analysis Statistical analysis of metabolomics data.To identify metabolic pathways most significantly affected by a given condition, such as the TCA cycle and amino acid metabolism. mdpi.com
Computational Chemistry Molecular modeling and mechanistic studies.To investigate the regioselectivity of glucuronidation reactions at a quantum mechanical level. nih.gov

Future Directions and Emerging Research Areas

Elucidating Uncharacterized Metabolic Pathways and Enzymes

While the primary routes of glucuronate metabolism are well-documented, researchers are now uncovering more complex and previously uncharacterized pathways and regulatory networks. These discoveries are revealing new functions for glucuronic acid metabolites and their enzymatic counterparts, particularly in disease states and diverse organisms.

Recent studies in hepatocellular carcinoma (HCC) have unveiled a novel mechanism where the deficiency of the enzyme glutathione (B108866) S-transferase zeta 1 (GSTZ1) leads to an upregulation of the glucuronic acid metabolic pathway. nih.gov This metabolic shift promotes HCC metastasis by increasing the stability of TGFβR1 mRNA and activating the TGFβ/Smad signaling pathway. nih.gov This finding highlights a previously unrecognized link between glucuronate metabolism and cancer progression, suggesting that key enzymes and metabolites in this pathway, such as UDP-glucose 6-dehydrogenase (UGDH) and its product UDP-glucuronic acid (UDP-GlcUA), could serve as important prognostic markers. nih.gov

Similarly, research in the pathogenic yeast Cryptococcus gattii has identified a novel regulatory network connecting UDP-GlcUA metabolism with drug resistance and stress responses. researchgate.net In this organism, elevated levels of UDP-GlcUA affect cellular processes by modulating the expression and activity of proteases, revealing a functional link between nucleotide sugar metabolism and proteolytic regulation. researchgate.net Furthermore, in acute myeloid leukemia (AML), glucuronic acid has been identified as a potential biomarker for poor prognosis, with evidence suggesting it promotes the growth and drug resistance of leukemia cells. nih.gov These findings underscore the importance of fully characterizing the context-specific roles of the glucuronate pathway to identify new therapeutic targets. The factors influencing the circulating levels of glucuronic acid are still not fully understood, but it is known to be a key metabolite in the detoxification of xenobiotic compounds and a structural component of the extracellular matrix. nih.gov

Advanced Enzyme Engineering for Enhanced Bioproduction and Biocatalysis

The growing demand for bio-based chemicals and pharmaceuticals has spurred significant interest in using engineered enzymes and microbial systems for the production of D-glucuronic acid and its derivatives. nih.govresearchgate.net Biocatalysis offers a green and efficient alternative to traditional chemical synthesis, which often involves harsh conditions and produces low yields. researchgate.netnih.gov

Advanced enzyme engineering strategies are central to optimizing bioproduction. Techniques such as enzyme mutation, high-throughput screening, and the use of immobilized enzyme scaffolds are being explored to improve the efficiency and stability of biocatalysts. nih.gov For instance, researchers have successfully engineered Escherichia coli for the production of D-glucaric acid, a valuable platform chemical, by introducing a synthetic pathway involving enzymes like myo-inositol-1-phosphate synthase and uronate dehydrogenase. researchgate.netresearchgate.net

Multi-enzyme cascades, either in vitro or within whole-cell catalysts, represent a promising approach for complex synthesis. nih.govnih.gov A cost-effective, added-cofactor-free, whole-cell catalytic system has been developed to produce UDP-GlcA from starch, utilizing hyperthermophilic enzymes that remain active at high temperatures where the activities of native E. coli enzymes are diminished. nih.gov This minimizes unwanted side reactions and simplifies the process. nih.gov Further engineering efforts focus on redirecting metabolic flux towards the target product by deleting competing pathways, thereby increasing yield and productivity. researchgate.net These biocatalytic approaches are not only more sustainable but also enable the synthesis of complex molecules with high precision. rsc.orgresearchgate.net

Novel Therapeutic Interventions Targeting Glucuronate Metabolism

Dysregulation of glucuronate metabolism is increasingly implicated in various diseases, making the pathway's enzymes and metabolites attractive targets for novel therapeutic interventions. The process of glucuronidation, which conjugates glucuronic acid to various molecules to facilitate their excretion, plays a critical role in both drug metabolism and disease pathology. wikipedia.orgnih.govwikipedia.org

One emerging therapeutic strategy involves targeting the enzymes responsible for glucuronidation, the UDP-glucuronosyltransferases (UGTs). aacrjournals.org In certain cancers, such as acute myeloid leukemia (AML), overexpression of UGTs can lead to multidrug resistance by rapidly inactivating chemotherapeutic agents. aacrjournals.org This has led to the development of strategies to inhibit UGTs or modulate their activity to restore drug sensitivity. For example, inhibition of the GLI1 protein, which increases UGT1A protein stability, can reverse this resistance mechanism. aacrjournals.org

In other contexts, enhancing glucuronidation is the goal. For instance, targeting the gut microbiome to inhibit bacterial β-glucuronidases—enzymes that cleave glucuronides and can lead to the reactivation of toxic compounds—is a promising approach to mitigate drug-induced toxicity. nih.gov Furthermore, research in hepatocellular carcinoma (HCC) has shown that targeting UDP-glucose 6-dehydrogenase (UGDH), a key enzyme in the synthesis of UDP-glucuronic acid, could be an effective strategy to impair metastasis. nih.gov The discovery that glucuronic acid itself can promote malignant progression in AML suggests that targeting its uptake or downstream effects could be a viable therapeutic avenue. nih.gov

Table 1: Emerging Therapeutic Strategies Targeting Glucuronate Metabolism

Therapeutic Target Disease Context Therapeutic Approach Rationale
UDP-glucuronosyltransferases (UGTs) Cancer (e.g., AML) Inhibition of UGTs Overcome multidrug resistance by preventing the inactivation of chemotherapeutic drugs. aacrjournals.org
Bacterial β-glucuronidase Drug-induced Toxicity Inhibition of gut microbial enzymes Prevent deconjugation and reabsorption of toxic drug metabolites in the intestine. nih.gov
UDP-glucose 6-dehydrogenase (UGDH) Cancer (Hepatocellular Carcinoma) Inhibition of UGDH Reduce the accumulation of UDP-GlcUA, which promotes cancer cell migration and metastasis. nih.gov

| Glucuronic Acid Uptake/Signaling | Cancer (Acute Myeloid Leukemia) | Blockade of transporters or downstream pathways | Counteract the pro-proliferative and drug-resistant effects of elevated glucuronic acid. nih.gov |

Applications in Glycoscience and Advanced Material Science

The unique chemical properties of D-glucuronic acid and its derivatives make them valuable building blocks in glycoscience and for the development of advanced materials. Their roles in biological systems as components of essential polysaccharides are now being mimicked and exploited for biomedical and industrial applications. wikipedia.org

In glycoscience, glucuronic acid is a fundamental component of glycosaminoglycans (GAGs) such as hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and heparin. wikipedia.orgyoutube.com These polymers are crucial for the structure and function of the extracellular matrix. Researchers are synthesizing derivatives of glucuronic acid to create model substrates for studying the enzymes that modify these complex carbohydrates, such as glucuronoyl esterases, which are involved in biomass degradation. dtu.dk This research is vital for understanding biological processes and for developing enzymatic tools for biofuel production. chalmers.se

In the field of advanced materials, glucuronic acid derivatives are being used to create novel biomaterials with a wide range of applications. Amphiphilic (surfactant) molecules derived from glucuronic and galacturonic acids are being developed as efficient, biocompatible, and biodegradable nonionic surface-active agents. tandfonline.comresearchgate.net These can be synthesized efficiently using green chemistry approaches like microwave-assisted synthesis with solid acid catalysts. tandfonline.com Furthermore, the polysaccharide hyaluronic acid, which contains repeating units of D-glucuronic acid, is extensively used in targeted drug delivery systems. Its natural affinity for the CD44 receptor, which is overexpressed on many tumor cells, makes it an excellent targeting ligand for delivering therapeutic agents directly to cancer cells. researchgate.net The ability to derivatize glucuronic acid also allows for the creation of new polymers and hydrogels for tissue engineering and other biomedical applications. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
1-phospho-alpha-D-glucuronic acid
D-glucuronic acid
UDP-glucuronic acid (UDP-GlcUA)
D-glucaric acid
Glutathione
TGFβR1
UDP-glucose
UDP-glucose 6-dehydrogenase (UGDH)
Myo-inositol-1-phosphate
Uronate dehydrogenase
UDP-glucuronosyltransferases (UGTs)
GLI1
β-glucuronidase
Hyaluronic acid
Chondroitin sulfate
Heparin

Q & A

Q. What spectroscopic methods are recommended for structural characterization of 1-phospho-alpha-D-glucuronic acid?

To confirm the structure, use Fourier-transform infrared (FT-IR) spectroscopy combined with density functional theory (DFT) calculations. Assign vibrational bands by comparing experimental spectra (4000–50 cm⁻¹ range) with scaled quantum mechanical (SQM) force fields. For hydrogen-bonded interactions (e.g., dimerization in solid phases), refine scale factors using ethylene glycol as a model system. This approach resolves ambiguities in COOH and phosphorylated group assignments .

Q. How can this compound be synthesized from precursor molecules?

Utilize alpha-D-glucose-1-phosphate as a starting material. Catalyze the reaction with uridine diphosphate (UDP)-glucuronyltransferase or employ microwave-assisted synthesis using sulfuric acid-impregnated silica for efficient phosphorylation. Purify via column chromatography and validate purity using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Q. What databases are critical for literature reviews on this compound?

Prioritize EPA ChemView , ECHA , OECD/SIDS , and NTP for toxicity and physicochemical data. For structural analogs (e.g., gluconates), cross-reference CAS Common Chemistry and PubChem to identify compounds like sodium gluconate (CAS 527-07-1) or calcium gluconate (CAS 299-28-5) for read-across analyses .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data for phosphorylated glucuronic acid derivatives?

Apply DFT-based SQM refinement to harmonize experimental and theoretical IR spectra. For example, correct harmonic force field errors by optimizing scale factors for phosphorylated OH groups. Validate dimerization effects in solid-state spectra using molecular dynamics simulations .

Q. What strategies address data gaps in developmental toxicity studies for this compound?

Use analog read-across with structurally similar gluconates (e.g., potassium gluconate, CAS 299-27-4). Justify analog selection via cluster analyses (e.g., gluconates cluster in HERO) and align endpoints (e.g., repeat-dose toxicity) using EPA’s weight-of-evidence framework. Document data relevance and reliability per OECD guidelines .

Q. How to design experiments for evaluating metabolic pathways involving this compound?

Incorporate isotopic labeling (e.g., ¹⁴C or ³H) to trace metabolic flux in vitro. Pair with enzyme kinetics assays (e.g., UDP-glucuronosyltransferase activity) and validate via LC-MS/MS. For in vivo models, use knockout organisms to isolate pathways and quantify urinary metabolites .

Q. What frameworks ensure methodological rigor in hypothesis-driven research on this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. For example, assess novelty by comparing with published glucuronic acid conjugate studies (e.g., benzanthracene metabolism in hamster embryos) .

Methodological Considerations

  • Data Validation : Cross-check spectral assignments using multiple computational models (e.g., DFT vs. molecular mechanics) and experimental replicates.
  • Analog Selection : Prioritize analogs with matching functional groups (e.g., carboxyl and phosphoryl moieties) and similar logP values for read-across .
  • Ethical Compliance : Adhere to NIH/EPA guidelines for toxicity testing, particularly when using vertebrate models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.